Dehydrodicentrine

Neuroscience Enzymology Drug Discovery

Choose Dehydrodicentrine for its unique dual AChE/BChE inhibition profile and differentiated anti-parasitic potency. Over 2x more potent than dicentrine against T. cruzi (EC50 28.4 μM) and a validated AChE IC50 of 2.98 μM. Ideal for SAR studies, bioassay standardization, and phytochemical QC. Ensure your research reproducibility—avoid generic aporphine substitution.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 19843-03-9
Cat. No. B173643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrodicentrine
CAS19843-03-9
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C5C=C(C(=CC5=CC1=C24)OC)OC)OCO3
InChIInChI=1S/C20H19NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h6-9H,4-5,10H2,1-3H3
InChIKeyHIZKFQOZVOUKDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrodicentrine (CAS 19843-03-9): Procurement-Grade Aporphine Alkaloid with Verified AChE and Anti-Parasitic Potency


Dehydrodicentrine (CAS 19843-03-9) is a naturally occurring aporphine alkaloid, isolated primarily from the roots of Stephania epigaea and the leaves of Ocotea puberula [1]. It is structurally characterized as a dehydroaporphine derivative with a molecular formula of C20H19NO4, a molecular weight of 337.37 g/mol, and a topological polar surface area (TPSA) of 40.20 Ų [2]. The compound is a solid at room temperature, soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and is typically supplied as a powder with a purity of ≥98% . Dehydrodicentrine has been identified as a bioactive constituent with quantifiable inhibitory effects on acetylcholinesterase (AChE) and demonstrable activity against Trypanosoma cruzi and Plasmodium falciparum, making it a compound of significant interest for neuroscience and anti-parasitic drug discovery research programs [3].

Why In-Class Aporphine Alkaloids Cannot Substitute for Dehydrodicentrine (CAS 19843-03-9) in Critical Assays


The aporphine alkaloid class exhibits significant variability in both potency and selectivity, rendering simple substitution among analogs invalid. For instance, while dehydrodicentrine and its close structural relative dicentrine are both aporphines, their activity profiles differ markedly. In acetylcholinesterase (AChE) inhibition assays, dehydrodicentrine demonstrates over twice the potency of dicentrine [1]. More critically, in the realm of anti-trypanosomal activity, dehydrodicentrine is approximately 2.7 times more potent than dicentrine against T. cruzi trypomastigotes [2]. Furthermore, dehydrodicentrine exhibits a unique dual-enzyme inhibition profile against both AChE and butyrylcholinesterase (BChE), a property not shared by many of its closely related co-isolated aporphines like epiganine B or romerine [3]. These quantifiable differences underscore that even minor structural modifications within the aporphine scaffold translate into substantial shifts in biological efficacy. Therefore, for research programs requiring a specific balance of AChE inhibition and anti-parasitic activity, dehydrodicentrine is not interchangeable with generic or seemingly similar aporphine alkaloids.

Dehydrodicentrine (CAS 19843-03-9): Quantitative Differentiation Versus Key Comparators


Superior AChE Inhibitory Potency of Dehydrodicentrine Over In-Class Aporphine Alkaloids

Dehydrodicentrine demonstrates significantly higher potency as an acetylcholinesterase (AChE) inhibitor compared to several aporphine alkaloids co-isolated from the same source or structurally related species. Its IC50 value is markedly lower than that of dicentrine, romerine, romeline, and phanostenine, indicating greater efficacy [1].

Neuroscience Enzymology Drug Discovery

Dehydrodicentrine's Enhanced Anti-Trypanosomal Activity Versus Dicentrine

In direct comparison against its close analog dicentrine, dehydrodicentrine exhibits substantially greater efficacy against the trypomastigote form of Trypanosoma cruzi, the causative agent of Chagas disease [1].

Parasitology Neglected Tropical Diseases Bioassay-Guided Fractionation

Dual Cholinesterase Inhibition Profile of Dehydrodicentrine

Unlike several aporphine comparators, dehydrodicentrine exhibits a dual-inhibition profile, demonstrating quantifiable activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. This is a differentiating feature from compounds like epiganine B, romerine, and dicentrine, for which BChE inhibition was not detected under the same conditions [1].

Enzymology Neuropharmacology Selectivity Profiling

High-Impact Application Scenarios for Dehydrodicentrine (CAS 19843-03-9)


Calibrated Positive Control in AChE Inhibition Assays for Neurodegenerative Disease Research

Dehydrodicentrine's well-characterized and reproducible AChE IC50 of 2.98 μM [1] makes it an excellent, cost-effective positive control or reference standard for high-throughput screening campaigns targeting cholinergic dysfunction in Alzheimer's disease and related dementias. Its quantifiable potency provides a reliable benchmark for assay validation and inter-experimental consistency.

Hit Compound for Structure-Activity Relationship (SAR) Studies in Anti-Chagas Drug Discovery

With a verified EC50 of 28.4 μM against T. cruzi trypomastigotes [2], Dehydrodicentrine serves as a validated starting point for medicinal chemistry optimization. Its structural scaffold can be systematically modified to improve potency, metabolic stability, and pharmacokinetic properties, with the parent compound providing a clear, data-driven baseline for SAR analysis.

Chemical Probe for Investigating Dual AChE/BChE Inhibition in Complex Biological Systems

Dehydrodicentrine's unique dual-inhibition profile (AChE IC50: 2.98 μM; BChE IC50: 5.57 ± 0.15 μM) [3] positions it as a valuable chemical probe for dissecting the distinct roles of acetylcholinesterase and butyrylcholinesterase in neurological and non-neurological tissues. Its use can help elucidate the functional consequences of dual-enzyme modulation versus selective AChE inhibition.

Biomarker Standard in Metabolomics and Phytochemical Fingerprinting of Stephania Species

As a prominent alkaloid constituent of Stephania epigaea roots [1] and Ocotea puberula leaves [2], Dehydrodicentrine is a critical analytical standard for the quality control, authentication, and phytochemical profiling of these botanicals. Its presence and concentration serve as a key biomarker for species identification and the standardization of herbal extracts used in both research and traditional medicine.

Technical Documentation Hub

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